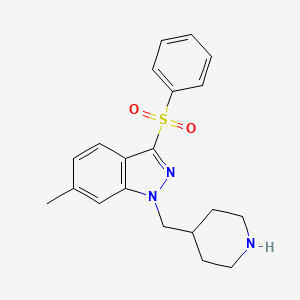
1H-Indazole, 6-methyl-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole, 6-methyl-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a methyl group at the 6th position, a phenylsulfonyl group at the 3rd position, and a piperidinylmethyl group at the 1st position. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 6-methyl-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indazole Core: Starting from a suitable benzene derivative, the indazole core can be constructed through cyclization reactions involving hydrazine derivatives.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Sulfonylation: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached through nucleophilic substitution reactions involving piperidine and suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole, 6-methyl-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for nucleophilic substitution, Lewis acids for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indazole derivatives.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Indazole, 6-methyl-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- would depend on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-: Lacks the methyl group at the 6th position.
1H-Indazole, 6-methyl-3-(phenylsulfonyl)-: Lacks the piperidinylmethyl group at the 1st position.
1H-Indazole, 6-methyl-1-(4-piperidinylmethyl)-: Lacks the phenylsulfonyl group at the 3rd position.
Uniqueness
The presence of all three functional groups (methyl, phenylsulfonyl, and piperidinylmethyl) in 1H-Indazole, 6-methyl-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- makes it unique compared to similar compounds. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
651335-93-2 |
|---|---|
Molecular Formula |
C20H23N3O2S |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-6-methyl-1-(piperidin-4-ylmethyl)indazole |
InChI |
InChI=1S/C20H23N3O2S/c1-15-7-8-18-19(13-15)23(14-16-9-11-21-12-10-16)22-20(18)26(24,25)17-5-3-2-4-6-17/h2-8,13,16,21H,9-12,14H2,1H3 |
InChI Key |
UVHLNCLVOFOAGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2CC3CCNCC3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12526656.png)
![2-[(5-Hydroxypentyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B12526662.png)
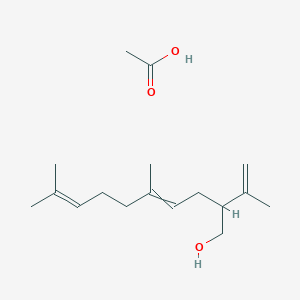
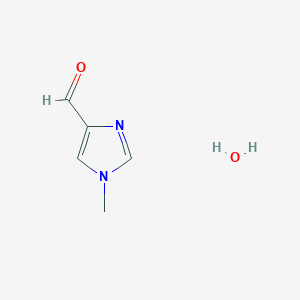
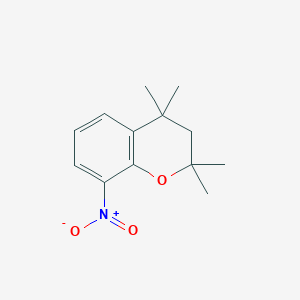
![4-(Methylsulfanyl)-2-[(propan-2-yl)oxy]butanoic acid](/img/structure/B12526683.png)
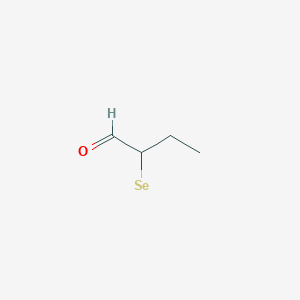


![Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate](/img/structure/B12526699.png)
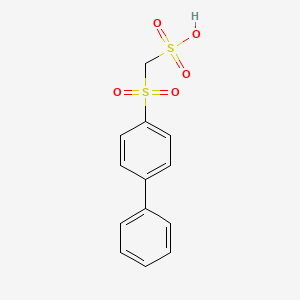
![(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone]](/img/structure/B12526706.png)
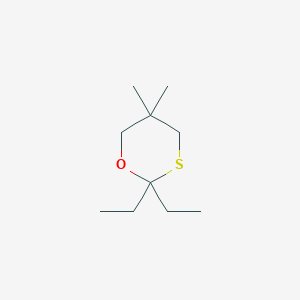
boranyl](/img/structure/B12526724.png)
